molecular formula C10H13F2N5 B11745848 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11745848
M. Wt: 241.24 g/mol
InChI Key: ZHIPWTHAKBTRIR-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a high-purity chemical reagent designed for research applications. This compound belongs to a class of pyrazole derivatives that have demonstrated significant research value as key intermediates and building blocks in medicinal chemistry and drug discovery . Pyrazole cores are privileged structures in the development of bioactive molecules, featured in various pharmacological agents due to their versatile binding properties . Specifically, structurally similar difluoroethyl-pyrazole compounds have been identified in patent literature as potential inhibitors of 5-lipoxygenase activating protein (FLAP) . FLAP plays a critical role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation implicated in conditions such as cardiovascular diseases, including atherosclerosis and coronary artery disease . By potentially inhibiting FLAP, this pathway offers a research target for probing inflammatory mechanisms. As a building block, the amine and pyrazole functionalities in this molecule make it a versatile precursor for further synthetic elaboration, suitable for creating compound libraries for high-throughput screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H13F2N5

Molecular Weight

241.24 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H13F2N5/c1-16-3-2-8(15-16)4-13-9-5-14-17(6-9)7-10(11)12/h2-3,5-6,10,13H,4,7H2,1H3

InChI Key

ZHIPWTHAKBTRIR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

Preparation Methods

Claisen Condensation and Enolate Acidification

Synthesis of the Methylpyrazole Sidechain

Halogenation and Reduction of 4-Nitropyrazole

The methylpyrazole component, 1-methyl-1H-pyrazol-3-ylmethanol, is synthesized indirectly via intermediates such as 3-chloro-1H-pyrazol-4-amine hydrochloride (1a). Patent US10233155B2 details a reductive chlorination process where 4-nitropyrazole is treated with hydrogen gas (90 psig) in the presence of 5% Pt/C and 37% HCl. This one-pot reaction achieves 96.8% conversion to 1a, which is subsequently free-based using sodium bicarbonate.

Critical Parameters:

  • Catalyst Loading: 0.003–3 mol% Pt/C.

  • HCl Concentration: 37% (12 M).

  • Reaction Time: 2.5 hours for full conversion.

Functionalization to Methylpyrazole Methanol

Coupling of Pyrazole Moieties

Alternative Alkylation Approaches

Direct alkylation of the 4-amine with (1-methyl-1H-pyrazol-3-yl)methyl bromide represents a viable alternative. This method would require activation of the methylpyrazole methanol via conversion to a mesylate or tosylate, followed by nucleophilic displacement.

Comparative Analysis of Methodologies

Step Reaction Conditions Yield Purity Key Advantage
Claisen Condensation60–65°C, NaOEt, ethyl acetate>98%N/AHigh conversion rate
Enolate AcidificationCO₂ (1 kg/cm²), 1–2 hours75–80%≥99%Eco-friendly acid source
Ring-ClosureK₂CO₃, -10°C to 0°C, biphasic toluene/water83.8%99.9%Suppresses regioisomer formation
Reductive Chlorination5% Pt/C, 37% HCl, 90 psig H₂96.8%>95%High selectivity for 3-chloro isomer

Challenges and Innovations

Regiochemical Control

The use of weak bases (e.g., K₂CO₃) in the ring-closure reaction minimizes the formation of the undesired regioisomer by stabilizing the transition state through hydrogen bonding. Computational studies suggest that the electron-withdrawing difluoroethyl group directs nucleophilic attack by methylhydrazine to the β-keto ester position, favoring the 4-amine regioisomer.

Solvent and Catalyst Optimization

Replacing traditional solvents like DMF with toluene in biphasic systems reduces environmental impact and simplifies product isolation. Similarly, Pt/C catalysts in reductive amination offer superior activity over Pd/Al₂O₃, enabling lower HCl concentrations and shorter reaction times .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures .

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and pyrazolyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Alkyl Chains

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
Target Compound C12H14F2N5 (inferred) 278.27 2,2-difluoroethyl, (1-methylpyrazol-3-yl)methyl Hypothesized enhanced metabolic stability due to difluoroethyl group
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride C13H19FN6·HCl 338.79 2-fluoroethyl, (1-ethyl-3-methylpyrazol-4-yl)methyl Hydrochloride salt improves solubility; reduced fluorine content may lower lipophilicity
(2,2-Difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine C8H13F2N3 189.21 2,2-difluoroethyl, (1,3-dimethylpyrazol-4-yl)methyl Simpler structure with dimethylpyrazole; lower molecular weight may improve bioavailability

Key Differences :

  • The hydrochloride salt in enhances aqueous solubility, whereas the target compound’s free base form may require formulation optimization.

Analogues with Aromatic or Methoxy Substituents

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
1-(2,2-Difluoroethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine C13H15F2N3O 267.28 3-methoxyphenylmethyl Methoxy group increases polarity and solubility; commercially available (95% purity)
N-(2,3-Difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine C12H13F2N3 237.25 2,3-difluorophenylmethyl Aromatic fluorine atoms enhance lipophilicity and metabolic stability

Key Differences :

  • Replacement of the pyrazolylmethyl group with methoxyphenyl or difluorophenyl substituents modifies electronic properties. Methoxy groups improve solubility, while fluorinated aromatics increase membrane permeability .
  • The target compound’s dual pyrazole system may offer unique hydrogen-bonding interactions compared to phenyl-based analogues.

Pharmacologically Active Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
3-((4-(6-Chloro-2-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole C22H23ClF2N8O 512.92 Imidazopyridine-piperazine core with difluoroethylpyrazole Kinase inhibitor; demonstrates role of difluoroethylpyrazole in target binding
Ceapin-A9 (N-(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) C20H16F3N5O2 423.37 Trifluoromethylphenyl, furyl-oxazole Unfolded protein response modulator; highlights pyrazole’s versatility in drug design

Key Insights :

  • Structural complexity (e.g., Ceapin-A9’s oxazole-carboxamide) often correlates with improved target specificity but may reduce synthetic accessibility .

Q & A

Q. What are the recommended synthetic routes for 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by functional group modifications. Key steps include:

  • Pyrazole Core Construction : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.
  • Difluoroethyl Group Introduction : Alkylation using 2,2-difluoroethyl halides (e.g., bromides) in polar aprotic solvents (e.g., DMF) with bases like cesium carbonate .
  • Amine Coupling : Buchwald-Hartwig amination or nucleophilic substitution with [(1-methyl-1H-pyrazol-3-yl)methyl]amine, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
    Optimization : Temperature (35–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios are critical. Yields improve with slow reagent addition and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., difluoroethyl CH₂ at δ 3.8–4.2 ppm; pyrazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z 273.74) .
  • HPLC/UPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-Term Stability : Stable in anhydrous DMSO or ethanol at 4°C for 1–2 weeks.
  • Long-Term Storage : Lyophilized solids stored at -20°C in argon-sealed vials retain integrity for >6 months. Degradation occurs via hydrolysis of the difluoroethyl group in humid environments .

Q. What are the solubility profiles in common solvents, and how do they impact experimental design?

  • High Solubility : DMSO (>50 mg/mL), DMF, and dichloromethane.
  • Limited Solubility : Water (<0.1 mg/mL), requiring sonication or co-solvents (e.g., 10% Tween-80) for in vitro assays .

Q. Which chemical reactions are most relevant for derivatizing this compound?

  • Amide Formation : React with acyl chlorides in dichloromethane and triethylamine.
  • Suzuki Coupling : Introduce aryl/heteroaryl groups using boronic acids and Pd catalysts .

Advanced Research Questions

Q. How does the compound interact with RNA helicase DHX9, and what experimental approaches validate this mechanism?

  • Target Binding : Acts as a DHX9 inhibitor by binding to the ATPase domain, disrupting RNA unwinding. Validate via:
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values).
    • ATPase Activity Assays : Quantify inhibition using malachite green phosphate detection .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Address variability by testing 0.1–100 µM ranges in triplicate.
  • Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific effects. Cross-validate with CRISPR knockdown models .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Predict binding modes with DHX9 and metabolic enzymes (e.g., CYP3A4).
  • ADMET Prediction Tools : SwissADME or ADMETLab estimate logP (target: 2–3), aqueous solubility, and CYP inhibition risks .

Q. What in vitro assays are critical for evaluating its therapeutic potential, and how do they differ from in vivo testing requirements?

  • In Vitro :
    • Cytotoxicity (MTT Assay) : IC₅₀ in cancer cell lines (e.g., HCT-116).
    • Microsomal Stability : Incubate with liver microsomes to assess metabolic half-life.
  • In Vivo : Formulate as PEGylated nanoparticles for improved bioavailability. Monitor plasma levels via LC-MS/MS .

Q. How are reaction yields improved in large-scale synthesis without compromising purity?

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., alkylation).
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and metal leaching .

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